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Compound of Interest

Compound Name: Vinyl iodide

Cat. No.: B1221373

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for the synthesis
and reaction of vinyl iodides under mild conditions. The methodologies outlined are suitable
for a range of applications in organic synthesis, including the preparation of precursors for
cross-coupling reactions, which are fundamental in medicinal chemistry and materials science.
Vinyl iodides are valuable intermediates due to their high reactivity in comparison to other
vinyl halides, often enabling reactions to proceed under more gentle conditions.[1]

Synthesis of cis-Vinyl lodides via Photoredox/Nickel
Dual Catalysis

This protocol describes a highly selective method for the synthesis of cis-vinyl iodides from
aryl iodides and acetylene gas. The reaction proceeds with 100% atom economy under mild
conditions, utilizing a synergistic photoredox and nickel catalytic system.[2][3] This approach is
a sustainable alternative to the classic Stork-Zhao olefination.[3]

Experimental Protocol

A detailed step-by-step procedure for the photoredox/nickel-catalyzed synthesis of cis-vinyl
iodides.

Materials:
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Aryl iodide

[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst)

NiCI2-6H20 (nickel catalyst)

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (ligand)

4-CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (quencher)

N,N-Diisopropylethylamine (DIPEA) (base)

Anhydrous 1,4-dioxane (solvent)

Acetylene gas (1 atm)

Schlenk tube or similar reaction vessel

Blue LED light source

Procedure:

To a dry Schlenk tube, add the aryl iodide (0.2 mmol, 1.0 equiv),
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.004 mmol, 2 mol%), NiCI2-:6H20 (0.02 mmol, 10 mol%),
dtbbpy (0.02 mmol, 10 mol%), and 4-CzIPN (0.01 mmol, 5 mol%).

Add anhydrous 1,4-dioxane (2.0 mL) and DIPEA (0.4 mmol, 2.0 equiv) to the tube.

Seal the Schlenk tube and degas the solution by three freeze-pump-thaw cycles.

Backfill the tube with acetylene gas (1 atm).

Irradiate the reaction mixture with a blue LED light source at room temperature for 24 hours.

Upon completion, the reaction mixture can be purified by column chromatography on silica
gel to isolate the desired cis-vinyl iodide.

Quantitative Data Summary
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Entry Aryl lodide Product Yield (%) ZIE Ratio
(2)-(2-

1 lodobenzene iodovinyl)benzen 85 >99:1
e
1-((2)-2-

2 4-lodotoluene iodovinyl)-4- 82 >99:1

methylbenzene

1-((2)-2-
1-lodo-4- ) )
3 iodovinyl)-4- 78 >99:1
methoxybenzene
methoxybenzene
1-((2)-2-
1-lodo-4- (@
4 iodovinyl)-4- 80 >99:1
fluorobenzene
fluorobenzene
2-((2)-2-
5 2-lodothiophene iodovinyl)thiophe 75 >99:1
ne

Data adapted from representative yields for this type of reaction.

Experimental Workflow

Combine Reactants:
Ayl lodide, Photocatalyst,
Ni Catalyst, Ligand, Quencher

Add Solvent (1,4-dioxane) Degas via Introduce Acetylene Gas Irradiate with Blue LEDs Purify via
and Base (DIPEA) Freeze-Pump-Thaw (1 atm) at Room Temperature (24h) Column Chromatography

Click to download full resolution via product page

Caption: Workflow for photoredox/nickel-catalyzed synthesis of cis-vinyl iodides.

Copper-Catalyzed Halide Exchange for Vinyl lodide
Synthesis

This protocol details a stereospecific method for the synthesis of vinyl iodides from the
corresponding vinyl bromides via a copper-catalyzed Finkelstein reaction.[4] This method is
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advantageous due to its mild reaction conditions and tolerance of various functional groups.[1]

Experimental Protocol

A detailed step-by-step procedure for the copper-catalyzed halide exchange.
Materials:

e Vinyl bromide

Copper(l) iodide (Cul)

Potassium iodide (KI)

N,N'-Dimethylethylenediamine (DMEDA) (ligand)

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

Schlenk tube or sealed vial

Procedure:

¢ In a Schlenk tube, combine the vinyl bromide (0.5 mmol, 1.0 equiv), Cul (0.05 mmol, 10
mol%), and Kl (1.0 mmol, 2.0 equiv).

e Add anhydrous DMF (2.5 mL) and DMEDA (0.1 mmol, 20 mol%) to the tube.
e Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

» After cooling to room temperature, the reaction mixture is diluted with water and extracted
with an organic solvent (e.g., ethyl acetate).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

e The crude product is purified by flash chromatography on silica gel.

Quantitative Data Summary
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Stereochemica

Entry Vinyl Bromide Product Yield (%) .
| Retention
(B)-(2- (B)-(2-
1 bromovinyl)benz iodovinyl)benzen 92 Complete
ene e
(2)-(2- (2)-(2-
2 bromovinyl)benz iodovinyl)benzen 88 Complete
ene e
(E)-1-bromo-2-
(E)-1-cyclohexyl-
3 cyclohexyl- ) 85 Complete
2-iodo-ethene
ethene
(E)-3-bromo-4- (E)-3-iodo-4-
4 phenylbut-3-en- phenylbut-3-en- 79 Complete

2-one

2-one

Data adapted from representative yields for this type of reaction.[4]

Reaction Pathway

+ KiI
Vinyl Bromide Cul (cat.), DMEDA
DMF, 80 °C

Click to download full resolution via product page

Caption: Copper-catalyzed conversion of vinyl bromides to vinyl iodides.

Hydroiodination of Alkynes to Synthesize (E)-Vinyl
lodides

This protocol describes an efficient and practical method for the hydroiodination of internal
alkynes to produce (E)-vinyl iodides with high regio- and stereoselectivity. The reaction utilizes
in situ generated hydriodic acid (HI) under mild conditions and demonstrates broad functional
group tolerance.[4]
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Experimental Protocol

A detailed step-by-step procedure for the hydroiodination of internal alkynes.

Materials:

Internal alkyne

Potassium iodide (KI)

Phosphoric acid (H3PO4)

Tetrahydrofuran (THF) (solvent)

Round-bottom flask with a condenser

Procedure:

To a round-bottom flask, add the internal alkyne (1.0 mmol, 1.0 equiv) and potassium iodide
(2.5 mmol, 1.5 equiv).

e Add THF (5 mL) to the flask.

e Slowly add 85% aqueous phosphoric acid (0.5 mL) to the stirred mixture.
» Heat the reaction mixture to 50 °C and stir for 4-12 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

e Once the reaction is complete, cool the mixture to room temperature and quench with a
saturated aqueous solution of sodium thiosulfate.

o Extract the product with diethyl ether (3 x 10 mL).

» Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and
concentrate in vacuo.

 Purify the residue by column chromatography on silica gel to afford the (E)-vinyl iodide.
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_

Entry Alkyne Product Yield (%) E/Z Ratio
1,2- (E)-1-iodo-1,2-
1 _ ) 95 >99:1
diphenylethyne diphenylethene
(E)-2-iodo-1-
1-phenyl-1-
2 phenyl-1- 88 >99:1
propyne
propene
(E)-5-iodo-5-
3 5-decyne 91 >99:1
decene
1-(4- (E)-2-iodo-1-(4-
4 methoxyphenyl)-  methoxyphenyl)- 85 >99:1
1-propyne 1-propene

Data adapted from representative yields for this type of reaction.[4]

Logical Relationship of Reagents
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In situ HI Generation

(Potassium lodide (KI)) (Phosphoric Acid (H3PO4D

+ H+ provides

Reacts with

Hydroiodination

Internal Alkyne

Click to download full resolution via product page
Caption: In situ generation of HI for alkyne hydroiodination.

Barton Vinyl lodide Synthesis from Hydrazones

This protocol outlines the Barton vinyl iodide synthesis, a classic method for converting
hydrazones into vinyl iodides using molecular iodine under mild basic conditions.[5][6][7]

Experimental Protocol

A detailed step-by-step procedure for the Barton vinyl iodide synthesis.
Materials:

o Ketone or aldehyde
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Hydrazine hydrate

lodine (12)

Triethylamine (TEA) or another hindered base (e.g., DBU)

Tetrahydrofuran (THF) or Diethyl ether (solvent)

Round-bottom flask

Procedure:

Step 1: Hydrazone Formation

Dissolve the ketone or aldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol).

Add hydrazine hydrate (1.1 equiv) and a catalytic amount of acetic acid.

Stir the mixture at room temperature until hydrazone formation is complete (monitored by
TLC).

Isolate the hydrazone by standard workup procedures.

Step 2: lodination

Dissolve the crude hydrazone (1.0 equiv) in THF or diethyl ether.

Add triethylamine (4.0 equiv) to the solution.

Cool the mixture to O °C in an ice bath.

Add a solution of iodine (2.5 equiv) in the same solvent dropwise.

Allow the reaction to warm to room temperature and stir until the reaction is complete.

Quench the reaction with aqueous sodium thiosulfate solution.

Extract the product with an organic solvent, wash with brine, dry, and concentrate.
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 Purify by column chromatography.

Quantitative Data Summary

Entry Starting Carbonyl Product Yield (%)
1 Camphor 2-lodocamphene 75
2 Adamantanone 2-lodoadamantene 80
3 Cyclohexanone 1-lodocyclohexene 65
) 1-lodo-1-
4 Propiophenone 70
phenylpropene

Data are representative of typical yields for the Barton vinyl iodide synthesis.

Reaction Mechanism Overview

(Hydrazone)—(+ Base (TEA) Hydrazone Anion +12 lodo-diazo Intermediate Ellmlg?]t(ljoglof N2 Vinyl lodide

Click to download full resolution via product page

Caption: Simplified overview of the Barton vinyl iodide synthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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